N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines aniline, naphthalene, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the aniline derivative. The key steps include:
Nitration and Reduction: The initial step involves the nitration of an aromatic compound, followed by reduction to form the corresponding aniline derivative.
Condensation Reaction: The aniline derivative is then reacted with a naphthalene derivative under specific conditions to form the desired naphthalenylidene structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxyaniline: An aromatic ether with similar structural features.
Naphthalenylidene derivatives: Compounds with similar naphthalene-based structures.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group.
Uniqueness
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of aniline, naphthalene, and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
InChI Key |
MOIRCDVKJLTICA-VYIQYICTSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.